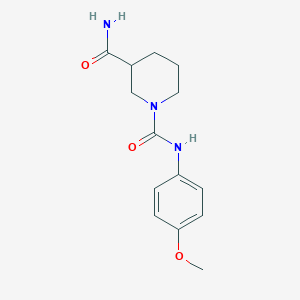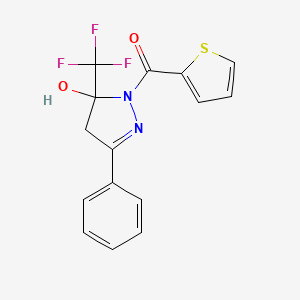![molecular formula C17H13BrClN3O2 B4391691 5-bromo-2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4391691.png)
5-bromo-2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Descripción general
Descripción
5-bromo-2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique properties, which make it an ideal candidate for a variety of laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not yet fully understood. However, studies have shown that the compound has a high affinity for certain receptors in the brain and may act as a modulator of neurotransmitter release. This mechanism of action may be responsible for the compound's potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has a variety of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the inhibition of certain enzymes, and the activation of certain receptors. The compound has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its unique properties. The compound has a high affinity for certain receptors in the brain and may act as a modulator of neurotransmitter release. This makes it an ideal candidate for studying the effects of neurotransmitters on various physiological processes.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. This makes it difficult to design experiments that specifically target the compound's effects. Additionally, the compound's high affinity for certain receptors may make it difficult to isolate its effects from those of other compounds.
Direcciones Futuras
There are many future directions for research on 5-bromo-2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One area of research is the study of the compound's mechanism of action and its potential use as a therapeutic agent. Another area of research is the study of the compound's effects on various biochemical and physiological processes, as well as its potential use in drug discovery and development. Additionally, future research may focus on the development of new synthesis methods for the compound and the optimization of existing methods to increase yields and purity.
Aplicaciones Científicas De Investigación
5-bromo-2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been used in a variety of scientific research applications. One of the most promising areas of research involves the study of the compound's mechanism of action and its potential use as a therapeutic agent. Other areas of research include the study of the compound's effects on various biochemical and physiological processes, as well as its potential use in drug discovery and development.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O2/c1-10-3-2-4-11(7-10)16-21-15(24-22-16)9-20-17(23)13-8-12(18)5-6-14(13)19/h2-8H,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXWPBYLSHSSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}-N-phenylacetamide](/img/structure/B4391612.png)

![1-({4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}sulfonyl)indoline](/img/structure/B4391624.png)

![N-{2-[(tert-butylamino)carbonyl]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4391637.png)

![4-cyano-2-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4391660.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B4391679.png)
![ethyl 1-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4391696.png)

![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4391706.png)
